5H-Furo[3,2-g][1]benzopyran, 2,3,6,7-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of 5H-Furo3,2-gbenzopyran, 2,3,6,7-tetrahydro- involves various synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods often involve the use of catalysts and controlled environments to ensure high yield and purity .
Chemical Reactions Analysis
5H-Furo3,2-gbenzopyran, 2,3,6,7-tetrahydro- undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Scientific Research Applications
5H-Furo3,2-gbenzopyran, 2,3,6,7-tetrahydro- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 5H-Furo3,2-gbenzopyran, 2,3,6,7-tetrahydro- involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
5H-Furo3,2-gbenzopyran, 2,3,6,7-tetrahydro- can be compared with other similar compounds, such as:
Khellin: 4,9-Dimethoxy-7-methyl-5H-furobenzopyran-5-one.
Bergapten: 4-Methoxy-7H-furobenzopyran-7-one.
Imperatorin: 9-[(3-methyl-2-butenyl)oxy]-7H-furobenzopyran-7-one.
These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and biological activities.
Properties
CAS No. |
57052-76-3 |
---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
3,5,6,7-tetrahydro-2H-furo[3,2-g]chromene |
InChI |
InChI=1S/C11H12O2/c1-2-8-6-9-3-5-13-11(9)7-10(8)12-4-1/h6-7H,1-5H2 |
InChI Key |
XAOKFJAKSJRXBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=C(C=C2OC1)OCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.